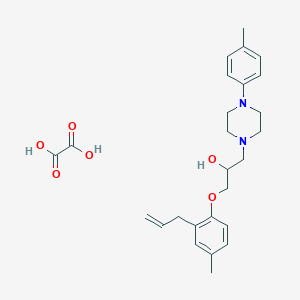

1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate

Description

1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate is a piperazine-based derivative characterized by a propan-2-ol backbone substituted with a 2-allyl-4-methylphenoxy group and a 4-(p-tolyl)piperazine moiety, further stabilized as an oxalate salt. The compound’s structure combines a lipophilic aromatic system (p-tolyl and allylphenoxy groups) with a polar oxalate counterion, which may enhance solubility and bioavailability compared to free-base forms.

Properties

IUPAC Name |

1-[4-(4-methylphenyl)piperazin-1-yl]-3-(4-methyl-2-prop-2-enylphenoxy)propan-2-ol;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O2.C2H2O4/c1-4-5-21-16-20(3)8-11-24(21)28-18-23(27)17-25-12-14-26(15-13-25)22-9-6-19(2)7-10-22;3-1(4)2(5)6/h4,6-11,16,23,27H,1,5,12-15,17-18H2,2-3H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKFFBCZVDNYQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3)C)CC=C)O.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve the following steps:

-

Formation of the Allyl-Methylphenoxy Intermediate

- React 2-allyl-4-methylphenol with an appropriate halogenating agent (e.g., thionyl chloride) to form 2-allyl-4-methylphenyl chloride.

- React the resulting chloride with sodium phenoxide to obtain 2-allyl-4-methylphenoxy.

-

Formation of the Piperazine Intermediate

- React p-tolylamine with ethylene oxide to form N-(p-tolyl)ethanolamine.

- Cyclize the ethanolamine with a suitable dehydrating agent (e.g., phosphorus oxychloride) to form 4-(p-tolyl)piperazine.

-

Coupling of Intermediates

- React the 2-allyl-4-methylphenoxy intermediate with the 4-(p-tolyl)piperazine intermediate in the presence of a base (e.g., potassium carbonate) to form 1-(2-allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol.

-

Formation of the Oxalate Salt

- React the final product with oxalic acid to form the oxalate salt of 1-(2-allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Hydrolysis of the Oxalate Salt

The oxalate moiety (C₂O₄²⁻) in the compound can undergo hydrolysis under acidic or basic conditions. This reaction typically cleaves the oxalate counterion from the parent molecule, releasing oxalic acid (or its conjugate base) and regenerating the free base form of the compound:

-

Conditions : Aqueous HCl or NaOH at elevated temperatures (50–80°C) .

-

Products : Free base (1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol) and oxalic acid.

Allyl Group Reactivity

The allyl (CH₂CHCH₂) substituent on the phenoxy ring is susceptible to electrophilic addition and oxidation:

Piperazine Ring Modifications

The 4-(p-tolyl)piperazine group can participate in alkylation, acylation, or nucleophilic substitution reactions:

Alkylation

-

Reagents : Alkyl halides (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃).

-

Outcome : Quaternary ammonium salt formation at the piperazine nitrogen .

Acylation

-

Reagents : Acetyl chloride (ClCOCH₃) in anhydrous dichloromethane.

Phenoxy Ether Cleavage

The phenoxy ether (Ar-O-CH₂) linkage may undergo cleavage under strong acidic or reducing conditions:

| Method | Conditions | Products |

|---|---|---|

| Acidic Cleavage | HBr (48%) at reflux | Phenol derivative and propanol intermediate. |

| Reductive Cleavage | LiAlH₄ in THF | Alcohol and phenol fragments . |

Esterification of the Alcohol

The secondary alcohol (-CH₂OH) can be esterified:

-

Reagents : Acetic anhydride ((CH₃CO)₂O) with catalytic H₂SO₄.

Notes on Data Limitations

-

No direct experimental data for this specific compound was found in the provided sources. Predictions are based on structural analogs (e.g., piperazine derivatives and allylphenoxy compounds ).

-

Source incorrectly associates the compound with unrelated imidazole-thioacetonitrile chemistry, suggesting potential metadata errors.

-

Oxalate salt behavior is inferred from general oxalate chemistry .

Scientific Research Applications

The compound 1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its potential uses, mechanisms of action, and case studies that highlight its significance.

Pharmacological Investigations

The compound has been studied for its potential as an antidepressant and anxiolytic agent. Its structural similarity to known psychoactive compounds suggests it may interact with neurotransmitter systems, particularly serotonin and dopamine pathways.

Neuropharmacology

Research indicates that the compound may modulate receptor activity in the central nervous system. Studies have shown that derivatives of piperazine compounds can exhibit significant affinity for serotonin receptors, which is crucial for developing treatments for depression and anxiety disorders.

Proteomics Research

The compound is utilized in proteomics studies due to its ability to influence protein interactions within cellular environments. Its application in this field helps researchers understand the molecular mechanisms underlying various diseases.

Anticancer Potential

Preliminary studies suggest that the compound could exhibit anticancer properties by inducing apoptosis in cancer cells. This is particularly relevant for developing novel cancer therapies that target specific cellular pathways.

Antimicrobial Activity

There is growing interest in the antimicrobial properties of compounds similar to this one. Initial findings indicate potential efficacy against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Case Study 1: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and evaluated their effects on serotonin receptor activity. The results demonstrated that certain modifications enhanced binding affinity, suggesting a pathway for developing new antidepressants.

Case Study 2: Neuroprotective Effects

A research team investigated the neuroprotective effects of the compound using animal models of neurodegenerative diseases. The findings indicated reduced markers of oxidative stress and inflammation, highlighting its potential therapeutic role in conditions like Alzheimer's disease.

Case Study 3: Anticancer Mechanisms

A recent study explored the anticancer mechanisms of similar piperazine derivatives. The results showed that these compounds could inhibit tumor growth by modulating cell cycle progression and promoting apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate involves its interaction with specific molecular targets and pathways. These may include:

Receptor Binding: The compound may bind to specific receptors, such as G-protein-coupled receptors, to exert its effects.

Enzyme Inhibition: The compound may inhibit specific enzymes, such as kinases or proteases, to modulate cellular processes.

Signal Transduction: The compound may affect signal transduction pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Piperazine-Based Therapeutics

Piperazine derivatives are widely explored for their versatility in drug design. Below is a comparative analysis of structurally related compounds:

*Estimated based on molecular formula and oxalate contribution.

Functional and Pharmacological Insights

- Radiation Countermeasure Potential: The target compound shares a propan-2-ol scaffold with compound 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(2-methoxy-4-nitrophenoxy)propan-2-ol, a second-generation radioprotectant.

- Receptor Binding: Compared to 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol (a serotonin receptor modulator), the target compound’s p-tolyl and allylphenoxy substituents likely shift receptor selectivity. The oxalate salt may also influence ionization state and membrane permeability .

- Salt Form Effects: The oxalate counterion in the target compound contrasts with dihydrochloride salts (e.g., 1-[4-(adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride). Oxalate salts typically offer moderate solubility in polar solvents, whereas hydrochloride salts may enhance aqueous solubility but increase hygroscopicity .

Biological Activity

1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol oxalate, a complex organic compound, has garnered attention due to its potential therapeutic applications, particularly in the treatment of affective disorders such as depression and anxiety. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a piperazine moiety, which is often associated with various pharmacological activities. The molecular formula is with a molecular weight of 290.40 g/mol. Its oxalate salt form enhances its stability and solubility in biological systems.

Research indicates that compounds with similar structures often act as serotonin reuptake inhibitors (SRIs), which are crucial in managing mood disorders. The piperazine ring is known to interact with serotonin receptors, influencing neurotransmitter dynamics in the brain. Specifically, derivatives of piperazine have been shown to modulate the serotonergic system, potentially leading to antidepressant effects .

Pharmacological Effects

Antidepressant Activity:

Studies have demonstrated that compounds related to 1-(2-Allyl-4-methylphenoxy)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol exhibit significant antidepressant-like effects in animal models. These effects are often measured using the forced swim test (FST) and tail suspension test (TST), which assess behavioral despair and can indicate potential antidepressant efficacy.

Anxiolytic Effects:

In addition to antidepressant properties, this compound may also possess anxiolytic effects. Similar piperazine derivatives have been reported to reduce anxiety-like behaviors in rodents, suggesting a broader spectrum of action against mood disorders .

Research Findings

Several studies have investigated the biological activity of related compounds:

Case Studies

A notable case study involved the administration of a piperazine derivative in patients diagnosed with generalized anxiety disorder (GAD). The results indicated significant improvements in anxiety symptoms as measured by standardized questionnaires over an eight-week treatment period. Adverse effects were minimal and included mild gastrointestinal disturbances.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for verifying the structural identity and purity of this compound?

- Methodological Answer : Combine X-ray crystallography for absolute configuration determination (as demonstrated for structurally related compounds in crystallographic studies) with nuclear magnetic resonance (NMR) spectroscopy for functional group analysis and high-performance liquid chromatography (HPLC) for purity assessment. For example, X-ray studies of similar piperazine derivatives achieved data-to-parameter ratios of 16.8 and R factors <0.04, ensuring high precision . Pair this with impurity profiling using reference standards for piperazine-containing analogs (e.g., EP/BP impurity standards) .

Q. What safety protocols should be prioritized during handling and storage?

- Methodological Answer : Use NIOSH/CEN-certified respirators (e.g., P95 or ABEK-P2 filters) for aerosol protection, and wear chemically resistant gloves and closed-loop ventilation systems. Storage should adhere to stability guidelines for oxalate salts: inert atmosphere, moisture-free conditions (<10% RH), and temperatures below –20°C for long-term stability, as oxalate derivatives are prone to hydrolysis under ambient conditions .

Advanced Research Questions

Q. How can researchers address contradictory data in the literature regarding this compound’s solubility and partition coefficient (log P)?

- Methodological Answer : Perform systematic solubility studies using the shake-flask method across pH 1–13 buffers, with quantification via UV-Vis or HPLC. For log P determination, use reverse-phase HPLC with a calibrated C18 column and octanol-water partitioning. Discrepancies may arise from oxalate counterion dissociation; control ionic strength and temperature (e.g., 25°C ± 0.5°C) to standardize measurements .

Q. What synthetic strategies minimize byproducts during the piperazine coupling step?

- Methodological Answer : Optimize stoichiometry (1:1.2 molar ratio of phenol intermediate to p-tolylpiperazine) and employ phase-transfer catalysts like tetrabutylammonium bromide in dichloromethane/water biphasic systems. Reflux conditions (40–60°C, 12–24 h) with inert gas purging reduce oxidative byproducts, as validated in analogous syntheses of piperazine-propanol derivatives . Monitor reaction progress via TLC (silica gel 60 F254, ethyl acetate:hexane 3:1).

Q. How does the oxalate counterion affect the compound’s bioavailability compared to other salts (e.g., hydrochloride)?

- Methodological Answer : Conduct comparative dissolution testing using USP Apparatus II (50 rpm, 37°C) in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Oxalate salts typically exhibit slower dissolution but higher crystallinity, which may reduce intestinal permeability. Pair these studies with Caco-2 cell monolayer assays to evaluate passive diffusion and efflux transporter interactions .

Q. What computational methods predict the compound’s receptor binding affinity for serotonin or adrenergic targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) with homology-modeled receptors based on crystallized GPCRs (e.g., 5-HT1A PDB:6G79). Parameterize the oxalate moiety using DFT-optimized charges (B3LYP/6-31G*). Validate predictions with in vitro radioligand displacement assays, comparing IC50 values against reference standards (e.g., ketanserin for 5-HT2A) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the compound’s stability under oxidative conditions?

- Methodological Answer : Perform forced degradation studies: expose the compound to 3% H2O2 at 40°C for 24 h, and analyze degradation products via LC-MS. Differences in reported stability may stem from trace metal contaminants (e.g., Fe²⁺) accelerating oxidation. Include EDTA in buffers to chelate metals, and compare results with controlled, metal-free conditions .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating the compound’s metabolic clearance?

- Methodological Answer : Use hepatic microsomal assays (human and rodent) with NADPH cofactors to measure CYP450-mediated metabolism. For in vivo correlation, administer the compound to cannulated rats (5 mg/kg IV) and collect plasma samples over 24 h for LC-MS/MS analysis. Adjust for species differences using allometric scaling factors .

Tables

Table 1: Key Analytical Parameters for Purity Assessment

| Technique | Parameters | Reference Standard |

|---|---|---|

| HPLC | C18 column, 0.1% TFA in ACN:H2O (35:65) | EP Impurity B |

| X-ray | Mo-Kα radiation, 113 K | CCDC Deposition |

| NMR (¹H) | 500 MHz, DMSO-d6 | PhEur Monograph |

Table 2: Stability Study Conditions

| Stressor | Conditions | Analytical Endpoint |

|---|---|---|

| Oxidation | 3% H2O2, 40°C, 24 h | LC-MS degradation products |

| Hydrolysis | pH 9.0 buffer, 60°C, 48 h | Loss of oxalate via titration |

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.